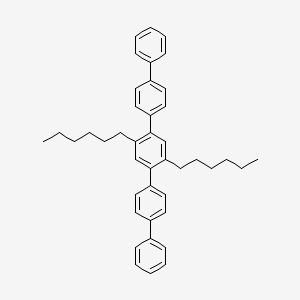
Carbamic acid, butyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl butylcarbamate is a chemical compound belonging to the carbamate family. It is known for its applications in various industries, including cosmetics, personal care, and industrial products. This compound is characterized by its ability to act as a preservative and biocide, making it valuable in preventing microbial growth and extending the shelf life of products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl butylcarbamate typically involves the reaction of butyl isocyanate with butyl alcohol. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The process involves the formation of a carbamate linkage between the butyl groups and the carbamate moiety.
Industrial Production Methods
Industrial production of butyl butylcarbamate can be achieved through continuous synthesis methods. One such method involves the reaction of butyl isocyanate with butyl alcohol in a controlled environment, ensuring high purity and yield. The use of advanced techniques such as gas-phase reactions and vacuum distillation can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of butyl butylcarbamate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of butyl butylcarbamate depend on the type of reaction. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates .
Applications De Recherche Scientifique
Butyl butylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: It serves as a preservative in biological samples, preventing microbial contamination.
Medicine: It is explored for its potential use in drug formulations, particularly as a stabilizing agent.
Industry: It is widely used in the production of cosmetics, personal care products, and industrial coatings due to its preservative properties
Mécanisme D'action
The mechanism of action of butyl butylcarbamate involves its ability to inhibit microbial growth. This is achieved through the disruption of microbial cell membranes and interference with essential metabolic processes. The compound targets specific molecular pathways, leading to the inhibition of microbial proliferation and ensuring the preservation of products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in cosmetics and personal care products.
Methyl carbamate: Used in various industrial applications, including as a pesticide.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Uniqueness
Butyl butylcarbamate stands out due to its dual butyl groups, which enhance its solubility and effectiveness as a preservative. Its unique structure allows it to be used in a wide range of applications, from cosmetics to industrial products, making it a versatile and valuable compound .
Propriétés
Numéro CAS |
13105-52-7 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
butyl N-butylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
Clé InChI |
MVNKBMJGPYEMDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





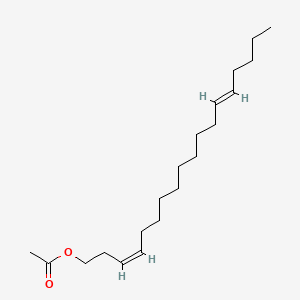
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
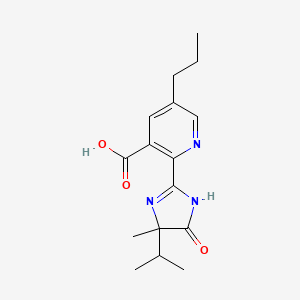
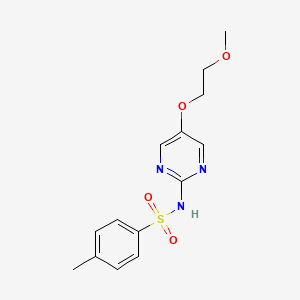
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
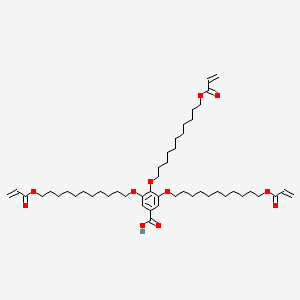
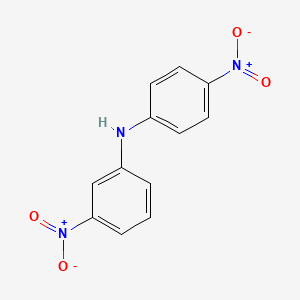

![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)

